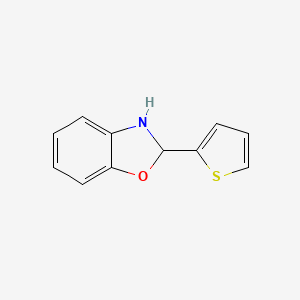

![molecular formula C14H13ClF3NO B2520860 2-[4-(Trifluoromethyl)phenoxy]benzylamine hcl CAS No. 1189940-77-9](/img/structure/B2520860.png)

2-[4-(Trifluoromethyl)phenoxy]benzylamine hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multiple steps and various chemical reactions. For instance, the synthesis of 2-acetoxy 4-trifluoromethyl benzoic acid, a compound with a trifluoromethyl group, is described in a multi-step process starting from aniline and involving reactions such as trifluoromethylation, nitration, reduction, and Kolbe reaction to yield the final product with high purity . Similarly, the synthesis of 2-(2-hydroxy-5-vinylphenyl)-2H-benzotriazole involves a seven-step process starting from o-nitroaniline, with reactions including diazotization, coupling, reduction, acetylation, bromination, dehydrobromination, and hydrolysis .

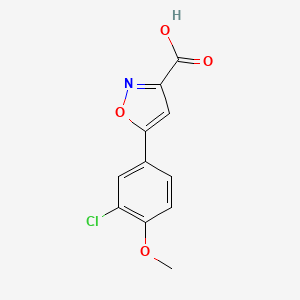

Molecular Structure Analysis

The molecular structure of compounds with trifluoromethyl groups and phenoxy or benzylamine moieties can be complex, with the potential for various electronic effects due to the presence of electron-withdrawing groups like CF3. For example, the presence of a CF3 group in a 2-(2'-hydroxyphenyl)benzothiazole derivative facilitates the deprotonation of the phenolic hydroxy group and results in triple fluorescence, indicating a complex electronic structure .

Chemical Reactions Analysis

The chemical reactions involving compounds with trifluoromethyl groups can be diverse. The selective hydroxylation of benzene to phenol using a nickel complex catalyst and hydrogen peroxide is an example of a reaction that could be relevant to the synthesis or modification of the compound of interest . Additionally, the esterification reactions mediated by triethylamine using 2-benzyloxy-1-methylpyridinium triflate demonstrate the potential for creating benzyl esters without affecting sensitive functionalities .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with trifluoromethyl groups and related structures can vary widely. The spectral-luminescent properties of certain derivatives, such as 2-(2,6-difluorophenyl)-5-phenyl-[2-acetyl(benzoyl)oxyphenyl]-1,3,4-oxadiazoles, have been studied, indicating the potential for fluorescence and other optical properties . The bioactivity of new derivatives, such as 2-(alkoxycarbonylalkyl)-6-bromo-3,4-dihydro-3-(α-methylbenzyl)-2-oxo-benzo[e][2H-1,3,2-oxazaphosphinine], has also been explored, showing significant antibacterial and antifungal activity .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

- A study on Schiff bases, which are structurally related to 2-[4-(Trifluoromethyl)phenoxy]benzylamine HCl, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. The research utilized density functional theory and molecular dynamics simulation to explore the molecular configuration's influence on corrosion inhibition, indicating the potential application of related compounds in protecting metals from corrosion (Murmu et al., 2019).

Organic Synthesis

- In the realm of organic synthesis, benzylamine derivatives have been used in the trifluoromethylation of phenol derivatives, a key reaction for the synthesis of biologically active compounds and materials with specific physical properties. This process demonstrates the utility of benzylamine derivatives in the modification of aromatic compounds to enhance their reactivity or confer new properties (Egami et al., 2015).

Material Science

- Research into poly(ether imide)s with different pendant groups, including those derived from trifluoromethyl-substituted benzene, showed that these materials possess high glass transition temperatures, thermal stability, and mechanical strength. Such properties are crucial for their application in high-performance plastics and composite materials, indicating the relevance of trifluoromethyl-substituted compounds in developing advanced materials (Liu et al., 2008).

Nanofiltration Membranes

- The synthesis and application of novel sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers, were investigated for the treatment of dye solutions. This research underscores the importance of functionalized aromatic compounds in environmental applications, particularly in water treatment technologies (Liu et al., 2012).

Photophysics and Material Chemistry

- Another interesting application is the development of organic salts from benzylamine and carboxylic acids, demonstrating the versatility of benzylamine derivatives in forming compounds with potential applications in material chemistry and as intermediates in organic synthesis. These compounds exhibit interesting supramolecular architectures due to various non-covalent interactions, including hydrogen bonding, which could be useful in designing novel materials (Jin et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

[2-[4-(trifluoromethyl)phenoxy]phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO.ClH/c15-14(16,17)11-5-7-12(8-6-11)19-13-4-2-1-3-10(13)9-18;/h1-8H,9,18H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAAPFAKAPYCQNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)OC2=CC=C(C=C2)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[But-2-ynyl(prop-2-ynyl)amino]-1-(2,6-dimethylmorpholin-4-yl)ethanone](/img/structure/B2520777.png)

![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2520780.png)

![8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2520784.png)

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(o-tolyl)urea](/img/structure/B2520789.png)

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2520792.png)

![N-(3-Cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2520793.png)